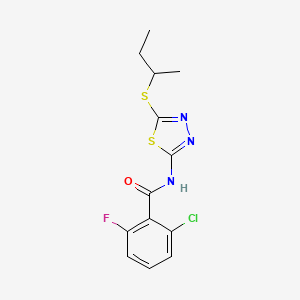
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine , which is a chemical compound that belongs to the thiadiazole family . The compound has a molecular weight of 190.31 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-thiolated β-lactams have been synthesized using a bimolecular coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. For the compound , the molecular weight is 190.31 . Other specific physical and chemical properties are not available.Scientific Research Applications
Antimicrobial Activity
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide and related compounds have shown significant promise in antimicrobial research. Studies have revealed their effectiveness against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. This positions them as potential candidates for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Spectroscopic and Theoretical Studies
The 1,3,4-thiadiazole group, which is part of this compound's structure, has been studied for its dual fluorescence effects in various environments. Spectroscopic and theoretical investigations have provided insights into the influence of substituents and molecular aggregation on these effects. Such studies are valuable in exploring the use of these compounds as fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
Electrochemistry and Chemiluminescence
The electrochemical properties and electrogenerated chemiluminescence (ECL) of derivatives of thiadiazole, a component of the compound , have been explored. This research opens up possibilities for using these compounds in advanced materials science, particularly in the development of molecular fluorophores for various applications (Shen et al., 2010).
Organic Photovoltaics
Compounds related to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide have been studied for their potential application in organic photovoltaics. Research focusing on the substitution effects on benzo[c][1,2,5]thiadiazole, a related compound, has led to developments in organic solar cell technology (Xu et al., 2016).
Anticancer Research
Research on benzothiazole and thiadiazole derivatives, closely related to the compound , has been conducted to evaluate their potential as anticancer agents. The synthesis of new derivatives and their subsequent evaluation against various cancer cell lines provide a foundation for future anticancer drug development (Osmaniye et al., 2018).
Anti-Helicobacter pylori Activity
Compounds structurally similar to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide have been synthesized and tested for their activity against Helicobacter pylori, showing significant inhibitory activity. This suggests their potential use in treatments against H. pylori infections (Mohammadhosseini et al., 2009).
properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS2/c1-3-7(2)20-13-18-17-12(21-13)16-11(19)10-8(14)5-4-6-9(10)15/h4-7H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWPIUUVOLMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)
![4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678570.png)
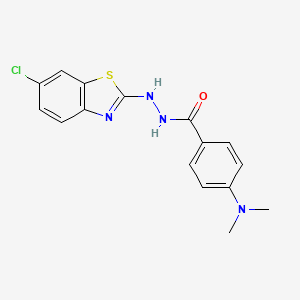
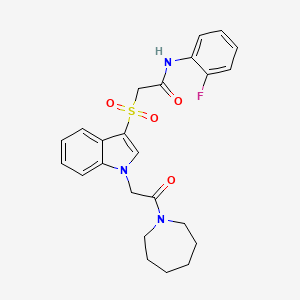
![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
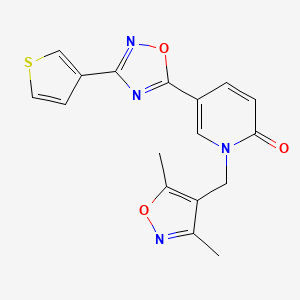
![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)
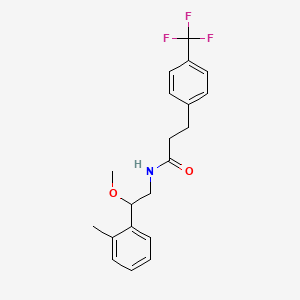
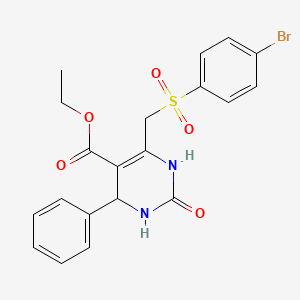
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)